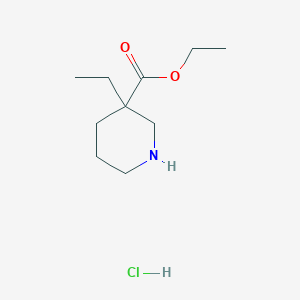

Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride

Overview

Description

Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-3-piperidinecarboxylate hydrochloride typically involves the esterification of 3-ethyl-3-piperidinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-ethyl-3-piperidinecarboxylate hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride can be compared with other piperidine derivatives, such as:

Ethyl 3-piperidinecarboxylate: Similar structure but lacks the ethyl group at the 3-position.

Ethyl 1-methyl-3-piperidinecarboxylate: Contains a methyl group at the 1-position instead of an ethyl group at the 3-position.

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Contains a benzyl group and an oxo group, making it structurally different and potentially leading to different chemical properties and applications.

The uniqueness of ethyl 3-ethyl-3-piperidinecarboxylate hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

Ethyl 3-ethylpiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanism of action, applications in various fields, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by an ethyl substitution on the piperidine ring. This structural modification influences its biological activity and interaction with molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or activator , affecting various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological functions.

Biological Activities

The compound exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates potential applications in treating neurological disorders such as epilepsy and anxiety due to its role as a GABA reuptake inhibitor.

- Anticancer Properties : Some studies suggest that derivatives of piperidine compounds may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

Applications

This compound has a range of applications across different fields:

- Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly sedative and anti-arrhythmia drugs .

- Agrochemical Formulations : The compound enhances the efficacy of pesticides and herbicides, contributing to improved crop yields .

- Research Reagents : It acts as a valuable reagent in organic synthesis, facilitating the production of complex molecules in both academic and industrial laboratories .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that this compound showed weak potency against the PD-1/PD-L1 complex formation, indicating potential immunotherapeutic applications .

- Another investigation highlighted its role in modulating synaptic transmission through receptor binding, suggesting implications for neuropharmacology.

Properties

IUPAC Name |

ethyl 3-ethylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-10(9(12)13-4-2)6-5-7-11-8-10;/h11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVOGXVNOKPGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176523-96-9 | |

| Record name | 3-Piperidinecarboxylic acid, 3-ethyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176523-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.